Cas no 6714-41-6 (6-Oxa-2-azabicyclo[3.2.1]octan-7-one)

6-Oxa-2-azabicyclo[3.2.1]octan-7-one is a bicyclic heterocyclic compound featuring a fused oxa-aza ring system, which imparts unique structural and reactivity properties. Its rigid bicyclic framework makes it a valuable scaffold in medicinal chemistry, particularly for designing bioactive molecules with enhanced stability and selectivity. The presence of both oxygen and nitrogen heteroatoms within the ring system allows for versatile functionalization, enabling applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound’s well-defined stereochemistry and constrained conformation also contribute to its utility in asymmetric synthesis and as a chiral building block. Its stability under various reaction conditions further enhances its practicality in synthetic workflows.
6-Oxa-2-azabicyclo[3.2.1]octan-7-one structure
6714-41-6 structure
商品名:6-Oxa-2-azabicyclo[3.2.1]octan-7-one
CAS番号:6714-41-6
MF:C6H9NO2
メガワット:127.141161680222
CID:5745571
PubChem ID:76374749

6-Oxa-2-azabicyclo[3.2.1]octan-7-one 化学的及び物理的性質

名前と識別子

    • 6-Oxa-2-azabicyclo[3.2.1]octan-7-one
    • 6714-41-6
    • EN300-761599
    • DHSZLJIGOXYLPS-UHFFFAOYSA-N
    • 6-oxa-2-aza-bicyclo[3.2.1]octan-7-one
    • インチ: 1S/C6H9NO2/c8-6-5-3-4(9-6)1-2-7-5/h4-5,7H,1-3H2
    • InChIKey: DHSZLJIGOXYLPS-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2CC1CCN2)=O

計算された属性

  • せいみつぶんしりょう: 127.063328530g/mol
  • どういたいしつりょう: 127.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.193±0.06 g/cm3(Predicted)
  • ふってん: 294.6±23.0 °C(Predicted)
  • 酸性度係数(pKa): 8.15±0.20(Predicted)

6-Oxa-2-azabicyclo[3.2.1]octan-7-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-761599-10.0g
6-oxa-2-azabicyclo[3.2.1]octan-7-one
6714-41-6 95.0%
10.0g
$4667.0 2025-03-22
Enamine
EN300-761599-2.5g
6-oxa-2-azabicyclo[3.2.1]octan-7-one
6714-41-6 95.0%
2.5g
$2127.0 2025-03-22
Enamine
EN300-761599-0.5g
6-oxa-2-azabicyclo[3.2.1]octan-7-one
6714-41-6 95.0%
0.5g
$847.0 2025-03-22
Enamine
EN300-761599-0.05g
6-oxa-2-azabicyclo[3.2.1]octan-7-one
6714-41-6 95.0%
0.05g
$252.0 2025-03-22
Aaron
AR01DR0L-10g
6-oxa-2-azabicyclo[3.2.1]octan-7-one
6714-41-6 95%
10g
$6443.00 2023-12-15
Aaron
AR01DR0L-100mg
6-oxa-2-azabicyclo[3.2.1]octan-7-one
6714-41-6 95%
100mg
$542.00 2025-02-14
1PlusChem
1P01DQS9-1g
6-oxa-2-azabicyclo[3.2.1]octan-7-one
6714-41-6 95%
1g
$1405.00 2024-04-22
Aaron
AR01DR0L-1g
6-oxa-2-azabicyclo[3.2.1]octan-7-one
6714-41-6 95%
1g
$1519.00 2025-02-14
1PlusChem
1P01DQS9-50mg
6-oxa-2-azabicyclo[3.2.1]octan-7-one
6714-41-6 95%
50mg
$363.00 2024-04-22
1PlusChem
1P01DQS9-5g
6-oxa-2-azabicyclo[3.2.1]octan-7-one
6714-41-6 95%
5g
$3952.00 2024-04-22

6-Oxa-2-azabicyclo[3.2.1]octan-7-one 関連文献

6-Oxa-2-azabicyclo[3.2.1]octan-7-oneに関する追加情報

6-Oxa-2-Azabicyclo[3.2.1]Octan-7-One: A Comprehensive Overview

The compound with CAS No 6714-41-6, commonly referred to as 6-Oxa-2-Azabicyclo[3.2.1]Octan-7-One, is a structurally unique bicyclic ketone that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of bicyclic compounds, which are characterized by their two interconnected rings sharing two common atoms. The bicyclo[3.2.1]octane framework is a well-known structure in organic chemistry, and the addition of the oxa and aza substituents introduces unique electronic and steric properties that make this compound particularly interesting for various applications.

6-Oxa-2-Azabicyclo[3.2.1]Octan-7-One is notable for its rigid bicyclic structure, which provides stability and facilitates specific interactions in chemical reactions and biological systems. The presence of the ketone group at the 7-position (denoted by "-one") introduces electrophilic character, making it a potential candidate for nucleophilic attacks in organic synthesis. Additionally, the nitrogen atom at the 2-position (denoted by "aza") contributes to hydrogen bonding capabilities, enhancing its solubility in polar solvents and its potential for bioavailability in pharmaceutical applications.

Recent studies have highlighted the versatility of bicyclo[3.2.1]octane derivatives in drug design, particularly in the development of small-molecule inhibitors targeting specific enzymes or receptors. For instance, researchers have explored the use of 6-Oxa-2-Azabicyclo[3.2.1]Octan-7-One as a scaffold for designing kinase inhibitors, which are crucial in anticancer therapies due to their ability to block signaling pathways that promote tumor growth and metastasis.

In terms of synthesis, bicyclo[3.2.1]octane derivatives can be prepared through various methods, including ring-closing metathesis, which has become a popular approach due to its efficiency and selectivity in forming complex ring systems. The incorporation of oxygen and nitrogen atoms into the bicyclic framework often requires precise control over reaction conditions to ensure regioselectivity and avoid unwanted side reactions.

One of the most promising applications of 6-Oxa-2-Azabicyclo[3.2.1]Octan-7-One lies in its potential as a building block for advanced materials science applications, such as high-performance polymers or liquid crystals (LCs). The rigid bicyclic structure contributes to molecular ordering, which is essential for achieving desirable physical properties in LC materials used in display technologies.

Moreover, recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on bicyclo[3.2.]octane derivatives, providing insights into their electronic properties and reactivity under various conditions.

In conclusion, CAS No 6714-41-6, or 6-Oxa-2-Azabicyclo[3.]Octan-, represents a versatile compound with significant potential across multiple disciplines due to its unique structural features and functional groups.

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